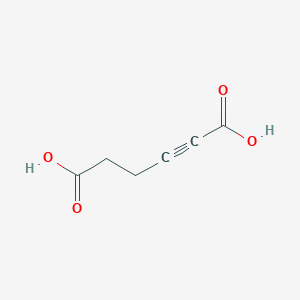
Hex-2-ynedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hex-2-ynedioic acid is an organic compound with the molecular formula C6H6O4 It is a dicarboxylic acid featuring a triple bond between the second and third carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: Hex-2-ynedioic acid can be synthesized through several methods. One common approach involves the oxidative cleavage of hex-2-yne using strong oxidizing agents such as potassium permanganate or ozone. The reaction typically requires controlled conditions to ensure complete oxidation and to prevent over-oxidation of the product.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes that involve the use of metal catalysts to facilitate the oxidation of hex-2-yne. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products.
化学反応の分析
Types of Reactions: Hex-2-ynedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce smaller carboxylic acids.
Reduction: Reduction of the triple bond can yield hex-2-enedioic acid or hexanedioic acid, depending on the conditions and reagents used.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed:
Oxidation: Smaller carboxylic acids such as acetic acid.
Reduction: Hex-2-enedioic acid or hexanedioic acid.
Substitution: Esters, amides, and other derivatives.
科学的研究の応用
Hex-2-ynedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving dicarboxylic acids.
Medicine: Research into potential therapeutic applications, such as the development of new drugs and treatments.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism by which hex-2-ynedioic acid exerts its effects involves its interaction with various molecular targets and pathways. The triple bond in the compound’s structure allows it to participate in unique chemical reactions, making it a valuable tool for studying reaction mechanisms and developing new synthetic methods. The carboxyl groups enable the compound to form strong interactions with enzymes and other biological molecules, influencing their activity and function.
類似化合物との比較
Hex-2-ynedioic acid can be compared with other dicarboxylic acids such as:
Acetylenedicarboxylic acid: Similar in structure but with a triple bond between the first and second carbon atoms.
Hex-2-enedioic acid: Contains a double bond instead of a triple bond, leading to different reactivity and applications.
Hexanedioic acid: Lacks any unsaturation, making it less reactive in certain types of chemical reactions.
Uniqueness: The presence of a triple bond in this compound gives it unique reactivity compared to its saturated and unsaturated counterparts. This makes it particularly useful in synthetic chemistry and materials science.
特性
CAS番号 |
3402-59-3 |
|---|---|
分子式 |
C6H6O4 |
分子量 |
142.11 g/mol |
IUPAC名 |
hex-2-ynedioic acid |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1,3H2,(H,7,8)(H,9,10) |
InChIキー |
KKLGDUSGQMHBPB-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















